4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
This compound is a boronate ester-functionalized heterocycle featuring a 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold with a methyl substituent at the 4-position and a pinacol boronate group at the 6-position. Its molecular formula is C₁₅H₂₁BNO₃, with a molecular weight of 283.14 g/mol. The boronate ester moiety makes it a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely employed in pharmaceutical and materials chemistry for biaryl bond formation . The dihydro-oxazine ring provides rigidity and electron-donating properties, influencing its reactivity and stability compared to simpler arylboronates.
Properties
IUPAC Name |
4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-13-12(10-11)17(5)8-9-18-13/h6-7,10H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEZHNPPYJYFMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Accelerated Cyclization and Boronation
A one-pot protocol irradiates a mixture of 2-aminophenol derivatives, methyl glycidyl ether, and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at 150°C for 15 minutes. This method circumvents traditional reflux conditions (6–8 hours) and achieves 89% yield by simultaneously promoting oxazine ring formation and boron incorporation.
Mechanistic Advantage : Microwave energy directly activates polar intermediates, reducing activation barriers for both cyclization and boronate esterification. This dual activation is unattainable in conventional thermal setups.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, highlighting yields, conditions, and scalability:
Challenges and Mitigation Strategies
Byproduct Formation During Lithiation
Competing side reactions, such as dimerization of aryl lithium intermediates, are suppressed by:
Purification Difficulties
The hydrophobic nature of the dioxaborolane group complicates aqueous workups. Column chromatography with ethyl acetate/hexane gradients (1:4 to 1:2) effectively separates the target compound from unreacted starting materials.
Scalability and Industrial Relevance
Kilogram-scale syntheses adopt continuous flow systems to maintain low temperatures (−70°C) during lithiation. Automated quench systems with ammonium chloride ensure consistent yields (>80%) while minimizing manual handling risks.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The compound can be reduced to form the corresponding boronic acid.
Substitution: : The boronic acid group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Boronic Esters: : Formed through the oxidation of the boronic acid group.
Borates: : Resulting from further oxidation of boronic esters.
Reduced Boronic Acid: : Obtained by reducing the boronic acid group.
Substitution Products: : Various nucleophilic substitution products depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: : Employed in the study of enzyme inhibitors and as a tool in bioconjugation techniques.
Medicine: : Investigated for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: : Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to modulate biological processes and chemical reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Boronate Substitution
7-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-3,4-Dihydro-2H-Benzo[b][1,4]Oxazine (CAS: 1361110-64-6)
- Structural Difference : The boronate group is at the 7-position instead of the 6-position.
- Impact : Positional isomerism alters steric and electronic environments. The 7-substituted derivative may exhibit lower reactivity in cross-coupling due to increased steric hindrance near the boronate group.
- Purity : Available at 95+% purity in commercial catalogs .
4-Methyl-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2H-Benzo[b][1,4]Oxazine (CAS: 519054-54-7)
- Structural Difference : The dihydro-oxazine ring is fully aromatic (2H instead of 3,4-dihydro-2H), removing hydrogenation at the 3,4-positions.
Heterocyclic Core Modifications
6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-3,4-Dihydro-2H-Chromen-2-One (CAS: 1002727-88-9)
- Structural Difference: Replaces the oxazine ring with a chromanone (benzopyranone) system, introducing a ketone group.
- Impact : The ketone moiety increases polarity, improving solubility in aqueous-organic mixtures but may complicate coupling reactions due to competing carbonyl reactivity .
Benzoxathiin Derivatives (e.g., 6-Methoxy-2-(Thiophen-2-yl)-1,4-Benzoxathiine)
- Structural Difference : Substitutes oxygen with sulfur in the heterocycle.
Data Table: Key Properties and Reactivity
Biological Activity
The compound 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine , with the CAS number 1256256-24-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C15H22BNO3
- Molecular Weight : 275.16 g/mol
- Purity : 95.00%
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its unique structural features. The presence of the dioxaborolane moiety is known to enhance the compound's reactivity and binding affinity to biological macromolecules.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated IC50 values in the low nanomolar range against various cancer cell lines .
- Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial efficacy against a spectrum of pathogens. The dioxaborolane group is thought to contribute to these effects by disrupting cellular processes in microorganisms .
Table 1: Summary of Biological Activities and IC50 Values
| Compound Structure | Biological Activity | IC50 (nM) | Reference |
|---|---|---|---|
| Dioxaborolane Analog | Anticancer | 5.2 | |
| Dioxaborolane Derivative | Antimicrobial | 50 | |
| Related Compound | Antiproliferative | 11.3 - 29.2 |
Case Study: Anticancer Efficacy
A study focusing on the structural modifications of dioxaborolane-containing compounds reported significant improvements in antiproliferative activity when specific substituents were introduced. For example:
- The introduction of methoxy groups was crucial for maintaining high potency against cancer cell lines .
- Compounds exhibiting a five-membered ring structure showed enhanced activity compared to their six-membered counterparts.
Mechanistic Insights
The mechanism through which this compound exerts its anticancer effects may involve:
- Microtubule Disruption : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the mitotic phase.
- Targeting Specific Kinases : Some studies suggest that dioxaborolane derivatives may serve as inhibitors for specific kinases involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. A general procedure involves:
Functionalization of the benzooxazine core : Introduce a bromine or iodine substituent at the 6-position of 3,4-dihydro-2H-benzo[b][1,4]oxazine.
Borylation : React the halogenated intermediate with bis(pinacolato)diboron (B2pin2) using a palladium catalyst (e.g., Pd(dppf)Cl2) in anhydrous THF or dioxane under inert atmosphere .
- Key Considerations : Optimize reaction temperature (80–100°C) and stoichiometry of the palladium catalyst (0.5–2 mol%) to maximize yield. Confirm purity via HPLC (>95%) and structural integrity via / NMR .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by GC or HPLC) .
- Spectroscopy :
- NMR: Confirm the presence of methyl groups (δ 1.2–1.4 ppm for pinacol boronate) and aromatic protons (δ 6.5–7.5 ppm for the benzooxazine core).
- NMR: Verify the boronic ester signal at δ 28–32 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ calculated for CHBNO: 296.18) .
Advanced Research Questions
Q. How can researchers address discrepancies in coupling efficiency when using this compound in Suzuki-Miyaura reactions?
- Methodological Answer :
- Troubleshooting Steps :
Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc) with SPhos ligand) to improve reactivity with sterically hindered aryl partners .
Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) or add phase-transfer agents (e.g., TBAB) to enhance solubility of the boronic ester .
Kinetic Analysis : Monitor reaction progress via NMR to detect unreacted boronic ester or hydrolyzed boronic acid (δ 18–20 ppm), which may indicate moisture contamination .
- Data Interpretation : Cross-reference coupling yields with electronic effects (Hammett parameters) of the aryl halide partner to identify electronic mismatches .
Q. What are the recommended storage conditions to prevent hydrolysis of the boronic ester moiety?
- Methodological Answer :
- Storage Protocols :
Inert Atmosphere : Store under argon or nitrogen in flame-sealed ampoules to minimize exposure to moisture .
Low Temperature : Keep at –20°C in desiccated environments (e.g., with molecular sieves) to extend shelf life.
- Stability Testing : Periodically assess hydrolytic degradation via NMR or colorimetric assays (e.g., formation of boronic acid with Alizarin Red S) .
Q. How can computational methods predict the reactivity of this compound in cross-coupling or medicinal chemistry applications?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model the transition state of Suzuki-Miyaura reactions, focusing on steric effects from the methyl-substituted dioxaborolane .
- Docking Studies : For pharmacological applications, perform molecular docking (AutoDock Vina) to evaluate interactions with biological targets (e.g., kinase enzymes) based on the benzooxazine scaffold .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting data on the compound’s solubility in different solvents?
- Methodological Answer :
- Systematic Solubility Testing : Use a standardized protocol (e.g., shake-flask method) to measure solubility in DMSO, THF, and EtOAc at 25°C. Compare results with computational predictions (LogP via ChemDraw) .
- Particle Size Analysis : Use dynamic light scattering (DLS) to assess if discrepancies arise from aggregation effects in polar solvents .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Waste Disposal : Collect boronate-containing waste separately and neutralize with aqueous NaOH (pH >10) before disposal by licensed hazardous waste services .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
